![molecular formula C20H41ClN2 B14516269 1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 62634-14-4](/img/structure/B14516269.png)
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the alkylation of DABCO with a tetradecyl halide, such as tetradecyl chloride or tetradecyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting quaternary ammonium salt is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions, enhancing its utility in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complex Formation: Metal salts like copper(II) chloride or palladium(II) acetate are used to form complexes.
Major Products
The major products of these reactions include substituted DABCO derivatives, oxidized or reduced forms of the compound, and metal complexes that can be used in various catalytic processes.
科学的研究の応用
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride involves its high nucleophilicity and basicity. The compound can donate electron pairs to electrophilic centers, facilitating various chemical transformations. Its ability to form stable complexes with metal ions also enhances its catalytic activity in various reactions.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its high nucleophilicity and basicity.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Triethylenediamine (TEDA): Another name for DABCO, used interchangeably in some contexts.
Uniqueness
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in detergents and emulsifiers .
特性
CAS番号 |
62634-14-4 |
|---|---|
分子式 |
C20H41ClN2 |
分子量 |
345.0 g/mol |
IUPAC名 |
1-tetradecyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C20H41N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-18-14-21(15-19-22)16-20-22;/h2-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
DDRGJXHGWUWUQJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




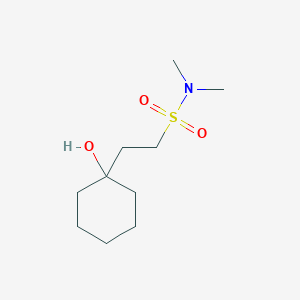
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)

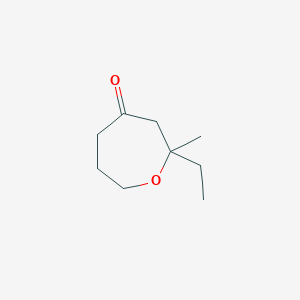
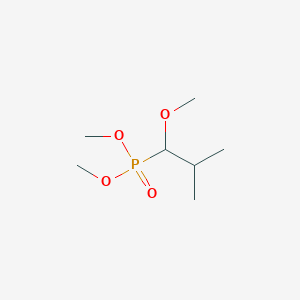
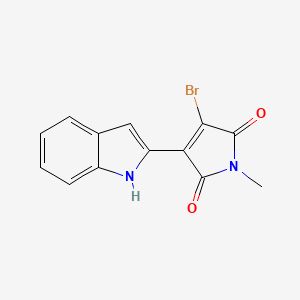
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
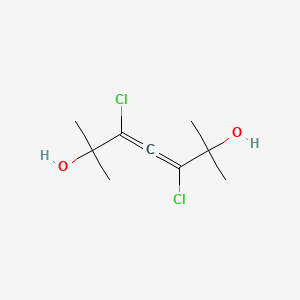
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
